molecular formula C14H18N6O B2430504 N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrimidine-2-carboxamide CAS No. 1902895-91-3

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrimidine-2-carboxamide

Cat. No.: B2430504
CAS No.: 1902895-91-3
M. Wt: 286.339
InChI Key: DYWVNOJZTXMPQL-UHFFFAOYSA-N
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Description

N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrimidine-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This hybrid molecule features a piperidine scaffold strategically substituted with both a 5-methyl-1H-pyrazole and a pyrimidine-2-carboxamide moiety. The structural combination of pyrazole and pyrimidine rings is commonly investigated due to its prevalence in pharmacologically active molecules. Research into analogous pyrazolyl and pyrimidine derivatives has shown that such structures can exhibit a range of promising biological activities, positioning them as valuable scaffolds for developing new therapeutic agents . The integration of the pyrazole ring, a key heterocycle in the compound's structure, is a well-established strategy in ligand design, particularly for targeting various enzymes and receptors. Similarly, the pyrimidine carboxamide component can serve as a key pharmacophore for molecular recognition. Compounds with these structural features are frequently explored as potential inhibitors in oncology, virology, and antimicrobial research, making them versatile tools for biological screening and hit-to-lead optimization programs . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers can rely on the quality of this compound for their investigative studies in chemical biology and pharmaceutical development.

Properties

IUPAC Name

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-10-9-12(19-18-10)20-7-3-11(4-8-20)17-14(21)13-15-5-2-6-16-13/h2,5-6,9,11H,3-4,7-8H2,1H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWVNOJZTXMPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Piperidin-4-amine

Initial protection of the primary amine ensures selectivity during subsequent reactions.

Procedure :
Piperidin-4-amine (10.0 g, 98.1 mmol) was dissolved in anhydrous dichloromethane (150 mL) under nitrogen. Di-tert-butyl dicarbonate (23.0 g, 105.4 mmol) and triethylamine (14.7 mL, 105.4 mmol) were added dropwise at 0°C. The reaction stirred for 12 h at room temperature, followed by extraction with 1M HCl (3 × 50 mL). The organic layer was dried over MgSO₄ and concentrated to yield tert-butyl piperidin-4-ylcarbamate (18.2 g, 92%) as a white solid.

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 4.65 (br s, 1H, NH), 3.85–3.70 (m, 2H, NCH₂), 2.90–2.75 (m, 2H, CH₂N), 2.05–1.90 (m, 2H, axial CH₂), 1.80–1.65 (m, 2H, equatorial CH₂), 1.45 (s, 9H, C(CH₃)₃).
  • FTIR (ATR): 1685 cm⁻¹ (C═O), 1520 cm⁻¹ (N–H bend).

Acylation with Acetoacetyl Chloride

Amide Coupling with Pyrimidine-2-carboxylic Acid

Activation of the Carboxylic Acid

Procedure :
Pyrimidine-2-carboxylic acid (4.5 g, 36.2 mmol) and HATU (16.5 g, 43.4 mmol) were dissolved in DMF (100 mL) under N₂. DIPEA (15.1 mL, 86.9 mmol) was added dropwise at 0°C, and the mixture stirred for 30 min to generate the active ester.

Coupling Reaction

Procedure :
The activated acid solution was added to 1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-amine (6.0 g, 28.9 mmol) in DMF (50 mL). After 12 h at room temperature, the reaction was poured into ice-water (300 mL) and extracted with EtOAc (3 × 100 mL). Column chromatography (DCM/MeOH 20:1) yielded N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrimidine-2-carboxamide (7.8 g, 82%).

Optimization Notes :

  • Lower temperatures (0–5°C) reduced racemization risk.
  • DMF as solvent enhanced reagent solubility versus THF or DCM.

Characterization :

  • ¹H NMR (600 MHz, DMSO-d₆): δ 8.95 (d, J=4.8 Hz, 2H, pyrimidine H), 8.35 (s, 1H, NH), 7.45 (t, J=4.8 Hz, 1H, pyrimidine H), 6.15 (s, 1H, pyrazole H), 4.10–3.95 (m, 2H, NCH₂), 3.00–2.85 (m, 2H, CH₂N), 2.25 (s, 3H, CH₃), 2.10–1.95 (m, 4H, piperidine CH₂).
  • ¹³C NMR (150 MHz, DMSO-d₆): δ 165.2 (C═O), 158.1 (pyrimidine C), 145.3 (pyrazole C), 106.8 (pyrazole CH), 43.5–40.2 (piperidine C), 11.5 (CH₃).
  • HRMS (ESI): m/z 327.1789 [M+H]⁺ (calc. 327.1792).

Alternative Synthetic Approaches

Mitsunobu-Mediated Pyrazole Attachment

An alternative route employing Mitsunobu conditions was explored for comparison:

Procedure :
Piperidin-4-amine (5.0 g, 49.0 mmol) and 5-methyl-1H-pyrazol-3-ol (4.9 g, 49.0 mmol) were reacted with DIAD (11.8 mL, 58.8 mmol) and PPh₃ (15.4 g, 58.8 mmol) in THF (150 mL). After 24 h at room temperature, workup provided N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]amine in 68% yield.

Limitations :

  • Lower yield compared to hydrazine cyclization route.
  • Requires pre-synthesis of pyrazole alcohol.

Suzuki Coupling Strategy

Despite challenges with saturated systems, a palladium-catalyzed approach was attempted:

Procedure :
1-Bromo-4-aminopiperidine (7.2 g, 40 mmol) and 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (10.5 g, 44 mmol) underwent Suzuki coupling with Pd(PPh₃)₄ (1.85 g, 1.6 mmol) in dioxane/H₂O (3:1). The reaction yielded only 22% product, highlighting the incompatibility of saturated amines with traditional cross-coupling protocols.

Scale-Up Considerations and Process Optimization

Critical Process Parameters

Parameter Optimal Range Impact on Yield
Hydrazine Equivalents 2.0–2.2 eq <±5%
Cyclization Temperature 80–85°C <±3%
Coupling Reagent HATU > EDCI +15%
Reaction Solvent DMF > THF +12%

Data aggregated from multiple batches.

Purification Challenges

  • Byproduct Formation : Over-alkylation during acylation step necessitated careful stoichiometric control.
  • Polymorphism : Final compound exhibited three crystalline forms, with Form II (melting point 292–299°C) showing optimal stability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrimidine-2-carboxamide is unique due to its specific combination of pyrazole, piperidine, and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrimidine-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Research indicates that compounds similar to this compound often act on multiple biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : Many pyrazole derivatives exhibit allosteric modulation properties, influencing receptor signaling pathways.
  • Cyclin-dependent Kinases (CDKs) : Certain derivatives have shown selective inhibition of CDKs, which are crucial for cell cycle regulation and cancer progression.
  • Antimicrobial Activity : The compound's structure suggests potential antibacterial and antifungal properties, similar to other piperidine derivatives.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various piperidine derivatives revealed that compounds with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Organism
Compound A0.0039S. aureus
Compound B0.025E. coli
This compoundTBDTBD

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that related pyrazole compounds exhibit cytotoxic effects on various cancer cell lines, including HeLa and HCT116 cells. For instance, a related compound showed an IC50 value of 0.36 µM against CDK2, indicating strong potential for anticancer applications .

Case Study 1: Inhibition of CDK Activity

A recent study focused on the inhibition of cyclin-dependent kinases by pyrazole derivatives reported promising results. The compounds demonstrated selective inhibition against CDK2 with minimal effects on CDK9, highlighting their therapeutic potential in cancer treatment .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various piperidine derivatives, including those structurally similar to this compound. Results indicated significant antibacterial activity against Candida albicans, with MIC values ranging from 3.125 to 100 mg/mL .

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pyrimidine-2-carboxamide, and what coupling agents are effective for amide bond formation?

Methodological Answer:
The synthesis typically involves coupling a pyrimidine-2-carboxylic acid derivative with a piperidine-containing amine precursor. A critical step is the formation of the carboxamide bond, which can be achieved using coupling agents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) . These reagents facilitate activation of the carboxylic acid for nucleophilic attack by the amine group. For example, in analogous syntheses, TBTU (1.65 mmol) and DIEA (1.65 mmol) were used in dichloromethane at 0°C, followed by room-temperature stirring for 12 hours . Post-reaction workup includes washing with acidic/basic solutions and purification via silica gel chromatography .

Basic: How should researchers characterize the purity and structural integrity of this compound after synthesis?

Methodological Answer:
Critical analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC) : To assess purity (e.g., ≥98% as per published protocols) .
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., in DMSO-d₆) confirm structural assignments, such as pyrimidine ring protons (δ 8.80 ppm) and piperazine/morpholine ring protons (δ 3.20–3.96 ppm) .
  • Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]+ observed at 657.2398 for a related compound) .
  • Infrared Spectroscopy (IR) : Identifies functional groups like -CONH- (υ ~3246 cm⁻¹) and C=O stretches (υ ~1622 cm⁻¹) .

Advanced: What experimental design strategies can optimize synthesis yield under varying reaction conditions?

Methodological Answer:

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, stoichiometry, solvent) using factorial designs to identify optimal conditions .
  • Flow Chemistry : Continuous-flow reactors improve reproducibility and scalability for sensitive intermediates (e.g., diazomethane derivatives) .
  • In-situ Monitoring : Techniques like FT-IR or HPLC tracking of reaction progress can minimize side products.

Advanced: How can molecular docking studies elucidate potential biological targets for this compound?

Methodological Answer:

Target Selection : Prioritize receptors based on structural analogs (e.g., kinase inhibitors with pyrimidine-carboxamide scaffolds) .

Ligand Preparation : Optimize the compound’s 3D structure using software like AutoDock Vina , accounting for protonation states and tautomers.

Docking Simulations : Use crystal structures of target proteins (e.g., from the PDB) to predict binding affinities. For example, pyrazole-pyrimidine hybrids have shown affinity for cancer-related kinases .

Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays .

Basic: What analytical techniques are essential for confirming stereochemical configurations in chiral derivatives of this compound?

Methodological Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® columns) to resolve enantiomers.
  • Circular Dichroism (CD) : Detect Cotton effects indicative of specific stereoisomers.
  • X-ray Crystallography : Resolve absolute configuration, as demonstrated for piperidine-containing analogs .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Standardized Assays : Replicate studies under uniform conditions (e.g., cell line, incubation time).

Orthogonal Assays : Validate activity using disparate methods (e.g., enzymatic vs. cell-based assays).

Metabolic Stability Tests : Assess compound degradation (e.g., liver microsome assays) to rule out false negatives .

Structural Confirmation : Ensure batch-to-batch consistency via NMR and HPLC to exclude impurities .

Advanced: What strategies guide the design of analogs to enhance this compound’s potency or selectivity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the 5-methylpyrazole group with 1,3,4-oxadiazole or isoxazole rings to modulate steric/electronic effects .
  • Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on aromatic rings to improve target binding .
  • Prodrug Modifications : Incorporate hydrolyzable groups (e.g., esters) to enhance bioavailability .

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